rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans
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Overview
Description
rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans is a synthetic organic compound It features a cyclopropane ring substituted with a carboxylic acid group and a bromofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Bromofuran Moiety: This step involves the bromination of furan, followed by its attachment to the cyclopropane ring via a coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine atom in the bromofuran moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed study and characterization.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(5-chlorofuran-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
(1R,2R)-2-(5-methylfuran-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of bromine.
(1R,2R)-2-(5-nitrofuran-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness
rac-(1R,2R)-2-(5-bromofuran-2-yl)cyclopropane-1-carboxylic acid, trans is unique due to the presence of the bromofuran moiety, which can impart distinct chemical and biological properties. The bromine atom can participate in various reactions, making the compound versatile for different applications.
Properties
CAS No. |
2227815-56-5 |
---|---|
Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231 |
Purity |
95 |
Origin of Product |
United States |
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